6-methyl-4-[(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]-2H-pyran-2-one
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Overview
Description
6-methyl-4-[(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]-2H-pyran-2-one is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyranone ring, an azetidine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-[(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]-2H-pyran-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Azetidine Moiety: The azetidine ring is introduced via a nucleophilic substitution reaction, where an azetidine precursor reacts with a suitable electrophile.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the trifluoromethyl-substituted phenyl group is introduced to the azetidine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-[(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-4-[(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4-[(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]-2H-pyran-2-one
- 6-methyl-4-[(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]-2H-pyran-2-thione
- 6-methyl-4-[(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]-2H-pyran-2-imine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a pyranone ring, an azetidine moiety, and a trifluoromethyl-substituted phenyl group
Properties
IUPAC Name |
6-methyl-4-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-11-5-14(8-17(24)25-11)26-15-9-22(10-15)16(23)7-12-3-2-4-13(6-12)18(19,20)21/h2-6,8,15H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDTZJPDOSHASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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